molecular formula C13H15N B12534486 2-(Pent-4-EN-1-YL)-1H-indole CAS No. 683800-26-2

2-(Pent-4-EN-1-YL)-1H-indole

Cat. No.: B12534486
CAS No.: 683800-26-2
M. Wt: 185.26 g/mol
InChI Key: UOSTWTNWCKOFTN-UHFFFAOYSA-N
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Description

2-(Pent-4-EN-1-YL)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a pent-4-en-1-yl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-EN-1-YL)-1H-indole typically involves the reaction of indole with pent-4-en-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole, followed by nucleophilic substitution with pent-4-en-1-yl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Catalysts and additives may also be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-EN-1-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced indole products.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst, nitro compounds in the presence of a nitrating agent.

Major Products Formed

    Oxidation: Indole-2-carboxylic acid, indole-2-aldehyde.

    Reduction: 2-(Pent-4-EN-1-YL)-1H-indoline.

    Substitution: 3-bromo-2-(Pent-4-EN-1-YL)-1H-indole, 3-nitro-2-(Pent-4-EN-1-YL)-1H-indole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Pent-4-EN-1-YL)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The indole core can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors in the brain. Additionally, the pent-4-en-1-yl substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, known for its wide range of biological activities.

    2-Methylindole: Similar structure with a methyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.

    2-Phenylindole: Contains a phenyl group at the 2-position, studied for its anticancer properties.

Uniqueness

2-(Pent-4-EN-1-YL)-1H-indole is unique due to the presence of the pent-4-en-1-yl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for the development of new materials and therapeutics.

Properties

CAS No.

683800-26-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-pent-4-enyl-1H-indole

InChI

InChI=1S/C13H15N/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h2,5-7,9-10,14H,1,3-4,8H2

InChI Key

UOSTWTNWCKOFTN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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